
N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dimethoxybenzamide, also known as DCF, is a chemical compound that has been widely studied in scientific research. This compound has shown promising results in various fields, including cancer research, neuroprotection, and anti-inflammatory effects. In
Aplicaciones Científicas De Investigación
Antioxidant Activity
N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dimethoxybenzamide derivatives have been explored for their antioxidant properties. For example, Shakir, Ariffin, and Abdulla (2014) synthesized 2,6-di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenols and assessed their antioxidant abilities using DPPH and FRAP assays. Some compounds demonstrated significant free-radical scavenging ability in both assays (Shakir, Ariffin, & Abdulla, 2014).
Anticancer and Antimycobacterial Agents
Polkam et al. (2017) reported on the synthesis of regioisomeric analogues of N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dimethoxybenzamide, which were screened for anticancer properties using in vitro studies. Some compounds showed superior activity against various cancer cell lines, also displaying antimycobacterial properties (Polkam et al., 2017).
Radio-Ligand Synthesis
A. Jalilian et al. (2004) synthesized a compound related to N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dimethoxybenzamide for use as a radio-ligand in biological studies. This compound showed potential in anticonvulsant activity against pentylenetetrazole-induced convulsion (Jalilian et al., 2004).
Antimicrobial Activity
Compounds derived from N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dimethoxybenzamide have shown promising antimicrobial activities. Fenhua Wang et al. (2006) synthesized derivatives that demonstrated good fungicidal activity (Fenhua Wang, Qin, & Huang, 2006). Similarly, K. Kapadiya et al. (2020) synthesized derivatives with significant in vitro antibacterial activity against various Gram-positive and Gram-negative bacteria (Kapadiya, Dubal, Bhola, & Dholaria, 2020).
Anti-Inflammatory and Anti-Thrombotic Properties
Muhammadasim Raza Basra et al. (2019) investigated the anti-inflammatory and anti-thrombotic properties of 1,3,4-oxadiazole derivatives. In vivo and in vitro studies suggested potent anti-inflammatory compounds, with some also showing significant roles in enhancing clotting time (Basra et al., 2019).
Propiedades
IUPAC Name |
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O4/c1-24-13-5-3-4-10(14(13)25-2)15(23)20-17-22-21-16(26-17)11-8-9(18)6-7-12(11)19/h3-8H,1-2H3,(H,20,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPGPGLIDYSKSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

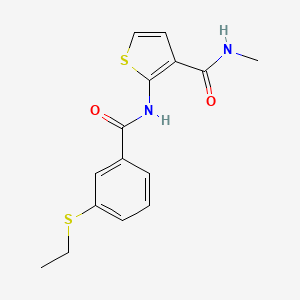
![N-[3-(1H-tetrazol-1-yl)phenyl]-1-benzoxepine-4-carboxamide](/img/structure/B2372000.png)
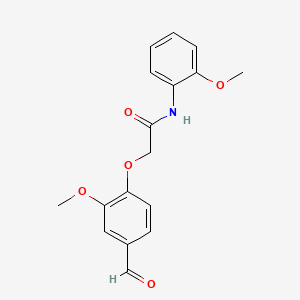
![2-((E)-{[4-chloro-3-(trifluoromethyl)phenyl]imino}methyl)-6-methoxyphenol](/img/structure/B2372006.png)
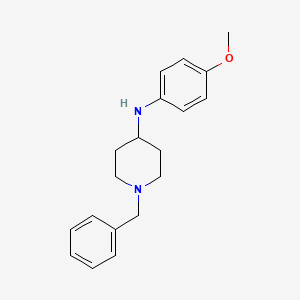
![5-phenyl-6-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/no-structure.png)
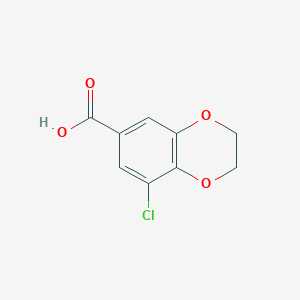
![N-(4-fluorobenzyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide](/img/structure/B2372013.png)
![2-(4-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)phenyl)-1,2-thiazinane 1,1-dioxide](/img/structure/B2372014.png)
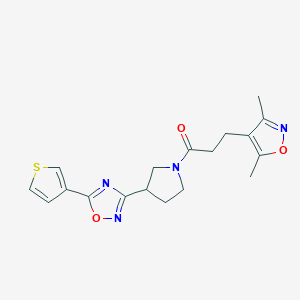
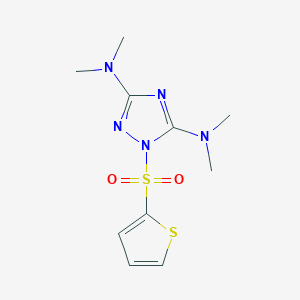
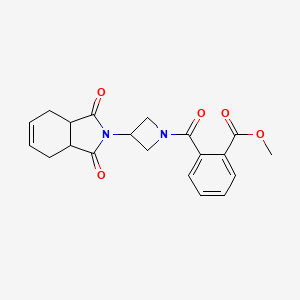
![6-Cyclopropyl-2-({1-[(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2372020.png)
